19-(tert-Butoxy)-19-oxononadecanoic acid
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Overview
Description
“19-(tert-Butoxy)-19-oxononadecanoic acid” is a chemical compound that is likely to have similar properties to its related compounds such as “18-(tert-Butoxy)-18-oxooctadecanoic Acid” and "20-(tert-Butoxy)-20-oxoicosanoic acid" . These compounds are typically solid at room temperature and have a molecular weight of around 370.57 .
Synthesis Analysis
The synthesis of such compounds often involves the use of tert-butyloxycarbonyl (Boc) as the N α-amino protecting group . This can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The use of amino acid ionic liquids (AAILs) for organic synthesis should be done with care due to their multiple reactive groups .Molecular Structure Analysis
The molecular structure of “19-(tert-Butoxy)-19-oxononadecanoic acid” is likely to be similar to its related compounds. For instance, the molecular formula of “18-(tert-Butoxy)-18-oxooctadecanoic Acid” is C22H42O4 . The tert-butoxide group is a strong, non-nucleophilic base .Chemical Reactions Analysis
The tert-butoxy group is often used in various chemical reactions. For instance, tert-butyl hydroperoxide (TBHP) is used as an oxidant in the oxidative amidation of commercially affordable alcohols to Weinreb amides . Additionally, tert-butyl (2-ethylhexyl) monoperoxy carbonate (TBEC) is commonly used as a polymerization initiator .Physical And Chemical Properties Analysis
The physical and chemical properties of “19-(tert-Butoxy)-19-oxononadecanoic acid” are likely to be similar to its related compounds. For instance, “18-(tert-Butoxy)-18-oxooctadecanoic Acid” is a solid at room temperature . It is also likely to be sensitive to heat, light, and prone to decompose rapidly when in contact with acid, alkali, and metal ions .Scientific Research Applications
- Application : This compound is used in various chemical reactions due to its specific structure and properties .
- Methods of Application : The exact methods of application can vary depending on the specific reaction or process. It’s typically used as a reagent in a chemical reaction .
- Application : These are used for dipeptide synthesis .
- Methods of Application : A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared. These were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
- Results or Outcomes : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
18-(tert-Butoxy)-18-oxooctadecanoic Acid
tert-Butyloxycarbonyl-protected amino acid ionic liquids
Safety And Hazards
Future Directions
The future directions of “19-(tert-Butoxy)-19-oxononadecanoic acid” could involve expanding the applicability of amino acid ionic liquids (AAILs) in organic synthesis . This could involve preparing a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids .
properties
IUPAC Name |
19-[(2-methylpropan-2-yl)oxy]-19-oxononadecanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H44O4/c1-23(2,3)27-22(26)20-18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-21(24)25/h4-20H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOMLKAJPPULBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H44O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
19-(tert-Butoxy)-19-oxononadecanoic acid |
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